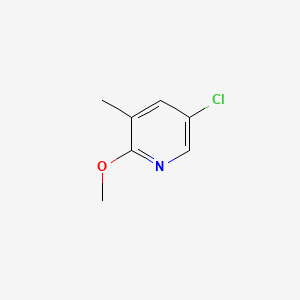
5-Chloro-2-methoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-3-methylpyridine is a chemical compound . It is also known as 3-Chloro-2-methoxy-5-methylpyridine . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-methoxypyridine is 143.57 . The InChI code is 1S/C6H6ClNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 . The SMILES string is COc1ccc(Cl)cn1 .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-3-methylpyridine has a refractive index of n20/D 1.5260 (lit.) . It has a boiling point of 181-182 °C (lit.) and a density of 1.193 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Role in Medicinal Chemistry and Drug Development
Compounds similar to 5-Chloro-2-methoxy-3-methylpyridine play significant roles in the synthesis of pharmaceuticals. For example, the pharmacological review of chlorogenic acid (CGA), a phenolic compound, highlights its potential in treating metabolic syndrome, showcasing the importance of such compounds in developing treatments for chronic conditions (Naveed et al., 2018). Additionally, the synthesis of omeprazole and related pharmaceutical impurities demonstrates the critical role of methoxy and chloro-substituted pyridines in creating drugs that inhibit gastric ATPase, vital for treating ulcers (Saini et al., 2019).
Safety And Hazards
The safety data sheet for 2-Chloro-3-methoxy-5-methylpyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Aquatic Chronic 3, and Skin Irrit. 2 .
Propiedades
IUPAC Name |
5-chloro-2-methoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDAXYOAKDLVDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-methylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


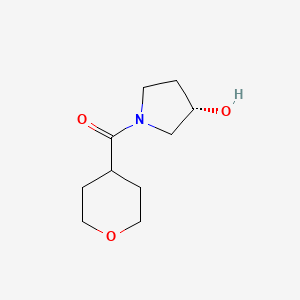
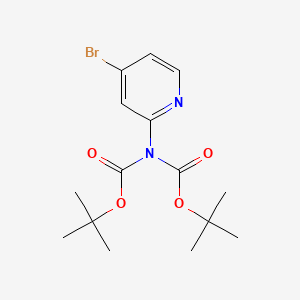
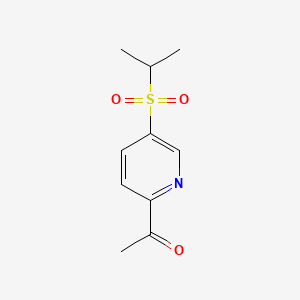
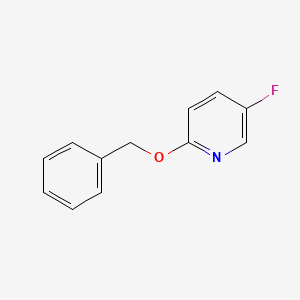
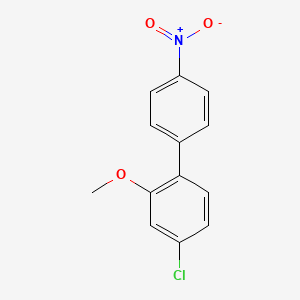
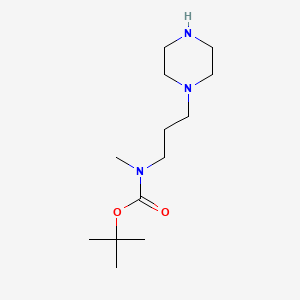

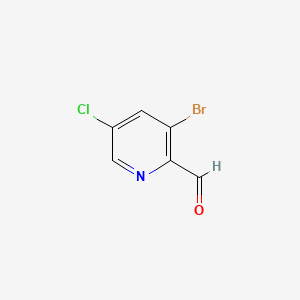
![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)